Bienvenue dans la boutique en ligne BenchChem!

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Kinase inhibition EGFR IGF1R

2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide (CAS 897464-70-9; molecular formula C19H14FN3OS; molecular weight 351.4 g/mol) is a heterocyclic small molecule built on the imidazo[2,1-b]thiazole privileged scaffold. The compound features a 4-fluorophenyl substituent at the 6-position of the fused bicyclic core and an N-phenylacetamide moiety linked via a methylene bridge at the 3-position.

Molecular Formula C19H14FN3OS
Molecular Weight 351.4
CAS No. 897464-70-9
Cat. No. B2873646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
CAS897464-70-9
Molecular FormulaC19H14FN3OS
Molecular Weight351.4
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
InChIInChI=1S/C19H14FN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
InChIKeyVDZGHGLKNXBRFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide (CAS 897464-70-9): Compound Identity and Scaffold Context


2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide (CAS 897464-70-9; molecular formula C19H14FN3OS; molecular weight 351.4 g/mol) is a heterocyclic small molecule built on the imidazo[2,1-b]thiazole privileged scaffold [1]. The compound features a 4-fluorophenyl substituent at the 6-position of the fused bicyclic core and an N-phenylacetamide moiety linked via a methylene bridge at the 3-position. This scaffold class has been validated through co-crystal structures with kinase domains (PDB 3LZB) and is recognized as a multitargeted kinase-inhibitory chemotype with activity against EGFR, HER2, IGF1R, and related receptor tyrosine kinases [2]. The specific compound is catalogued across multiple chemical supplier databases as a research-grade small molecule, with reported purities typically at or above 95% .

Why 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide Cannot Be Readily Replaced by In-Class Analogs


Imidazo[2,1-b]thiazole derivatives are not functionally interchangeable despite sharing a common core. The 6-position aryl substituent, the nature of the 3-position acetamide N-substituent, and the presence or absence of a secondary amide H-bond donor each independently modulate kinase selectivity, antiproliferative potency, and physicochemical properties [1]. Published SAR on this scaffold demonstrates that changing the 6-phenyl substituent from unsubstituted phenyl to 4-chlorophenyl shifts VEGFR2 inhibitory rate from 3.76% to 5.72% at 20 μM, while the same change combined with optimized pyridinyl-acetamide substitution improves cytotoxicity against MDA-MB-231 cells from an IC50 of >20 μM to 1.4 μM [2]. The 4-fluorophenyl group in CAS 897464-70-9 provides a unique combination of electron-withdrawing character, small steric bulk (van der Waals volume comparable to hydrogen), and metabolic stability via the strong C–F bond that neither the 4-chlorophenyl, 4-methylphenyl, nor unsubstituted phenyl analogs can replicate [3]. Furthermore, the secondary N-phenylacetamide in this compound supplies a hydrogen-bond donor absent in tertiary amide variants (e.g., N-methyl-N-phenyl analog CAS 897465-00-8), which may critically alter kinase hinge-region binding geometry [1].

Quantitative Differentiation Evidence for 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide (CAS 897464-70-9) Against Closest Analogs


Imidazo[2,1-b]thiazole Scaffold Validation: Documented Multitarget Kinase Inhibition as the Basis for Prioritization Over Non-Fused Heterocycles

The imidazo[2,1-b]thiazole scaffold that forms the core of CAS 897464-70-9 has been crystallographically confirmed to occupy the ATP-binding pocket of EGFR (PDB 3LZB, resolution 2.70 Å), establishing it as a bona fide kinase inhibitor chemotype [1]. In contemporaneous studies, imidazo[2,1-b]thiazole derivatives demonstrate dual EGFR/HER2 inhibition with IC50 values as low as 0.122 μM (EGFR) and 0.078 μM (HER2) for the most potent analogs, providing quantitative precedent that the scaffold is intrinsically capable of nanomolar-range kinase engagement [2]. A structurally related analog with a 6-(4-fluorophenyl) substituent and an N-arylacetamide side chain (BDBM50272587) was profiled against recombinant Tie2 kinase, yielding a measured IC50 of 1.30 × 10^4 nM (13 μM), confirming that 6-(4-fluorophenyl)-bearing imidazo[2,1-b]thiazole-acetamides are competent to engage kinase active sites, albeit with target-dependent potency [3]. This contrasts with non-fused thiazole or imidazole mono-heterocycles, which lack the conformational restraint and extended π-surface required for type I/type II kinase inhibitor binding modes.

Kinase inhibition EGFR IGF1R Anticancer Scaffold validation

Fluorine-Specific Differentiation: 4-Fluorophenyl vs. 4-Chlorophenyl and 4-Methylphenyl at the 6-Position

The 4-fluorophenyl substituent at position 6 of CAS 897464-70-9 confers a differentiated profile relative to the 4-chlorophenyl and 4-methylphenyl analogs that have been studied in the N-pyridinyl-acetamide series [1]. In that series, the 4-chlorophenyl analog (compound 5l) achieved an IC50 of 1.4 μM against MDA-MB-231 breast cancer cells, while the unsubstituted 6-phenyl parent (compound 5a) was substantially less potent (IC50 > 20 μM) [1]. The 4-fluorophenyl group in CAS 897464-70-9 offers three key advantages: (i) the C–F bond dissociation energy (~485 kJ/mol) far exceeds that of C–Cl (~339 kJ/mol), predicting superior resistance to CYP450-mediated oxidative dehalogenation; (ii) fluorine's van der Waals radius (1.47 Å) is closer to hydrogen (1.20 Å) than chlorine (1.75 Å) or methyl (2.00 Å), enabling access to sterically constrained kinase binding pockets that exclude bulkier substituents; and (iii) the strong electron-withdrawing effect of fluorine (σp = 0.06) modulates the electron density of the imidazo[2,1-b]thiazole core differently than chlorine (σp = 0.23) or methyl (σp = −0.17), potentially tuning the pKa of the imidazole nitrogen involved in hinge-binding interactions [2]. A review of imidazo-thiazole SAR from 2011–2020 literature concluded that 4-substituent electronic character is a critical determinant of antiproliferative potency across multiple cell lines [3].

Halogen SAR Metabolic stability C–F bond Electron-withdrawing CYP450

Secondary Amide H-Bond Donor: Comparison of N-Phenylacetamide (1 HBD) vs. N-Methyl-N-phenylacetamide (0 HBD) Variants

CAS 897464-70-9 possesses a secondary amide (N-phenylacetamide) that provides one hydrogen-bond donor (HBD), distinguishing it from its direct N-methylated analog (CAS 897465-00-8; 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide), which has zero HBDs . This single HBD is significant because kinase hinge-region recognition frequently requires a donor–acceptor pair; published EGFR and IGF1R imidazo[2,1-b]thiazole inhibitors achieve nanomolar potency in part through amide NH interactions with the hinge backbone carbonyl [1]. N-Methylation of the amide eliminates this HBD and simultaneously increases steric bulk at the amide nitrogen, which has been shown in analogous scaffold series to reduce kinase affinity by 10- to 100-fold [2]. Furthermore, the secondary amide in CAS 897464-70-9 contributes to a lower calculated LogP (~3.5–3.9) compared to the tertiary amide analog (~4.2–4.5), potentially improving aqueous solubility and reducing nonspecific protein binding. The lower molecular weight of CAS 897464-70-9 (351.4 vs. 365.43 for the N-methyl analog) also marginally improves ligand efficiency metrics.

Hydrogen-bond donor Kinase hinge binding Amide SAR N-methylation ADME

Physicochemical and Drug-Likeness Profile: Quantitative Benchmarking Against In-Class Acetamide Analogs

CAS 897464-70-9 (MW = 351.4; formula C19H14FN3OS) occupies a favorable position within the imidazo[2,1-b]thiazole-acetamide chemical space when benchmarked against structurally characterized analogs . The compound has 1 HBD, 4 HBA, 5 rotatable bonds, and an estimated topological polar surface area (TPSA) of ~58 Ų, placing it within all Lipinski and Veber oral drug-likeness criteria [1]. By comparison, the 6-(4-chlorophenyl)-N-(pyridinyl-piperazinyl)acetamide derivative (compound 5l from Park et al.) has MW = 600.2, 6 HBA, and 11 rotatable bonds, exceeding both the MW and rotatable bond thresholds [2]. The broader imidazo[2,1-b]thiazole-EGFR inhibitor series reported by Moharram et al. spans MW values from approximately 380 to over 550, with the most potent dual EGFR/HER2 inhibitors (compounds 39 and 43) carrying MW > 450 [3]. CAS 897464-70-9 thus represents a lower-MW, fragment-like entry point into this chemical series that preserves the core pharmacophore without the molecular complexity that often accompanies high-potency but low-ligand-efficiency lead compounds. Its relatively compact size also facilitates subsequent structure-based optimization through fragment growth or scaffold hopping strategies.

Drug-likeness Lipinski rules Physicochemical properties Ligand efficiency Procurement criteria

Core Skeleton Conformational Pre-Organization: Imidazo[2,1-b]thiazole vs. Benzo[4,5]imidazo[2,1-b]thiazole and Imidazo[2,1-b][1,3,4]thiadiazole Isosteres

The imidazo[2,1-b]thiazole core of CAS 897464-70-9 presents a distinct conformational and electronic profile relative to two commonly explored fused-ring isosteres: the benzannulated benzo[4,5]imidazo[2,1-b]thiazole series [1] and the sulfur-expanded imidazo[2,1-b][1,3,4]thiadiazole series [2]. The benzo[4,5]imidazo[2,1-b]thiazole derivatives reported as EGFR inhibitors showed IC50 values ranging from 0.59 to >50 μM against MCF-7 cells, with the added benzene ring increasing π-stacking surface area but also increasing MW by ~50 Da and reducing aqueous solubility [1]. The imidazo[2,1-b][1,3,4]thiadiazole derivatives bearing 6-(4-fluorophenyl) substitution were evaluated as anticancer agents with the most active compounds (3a, 4a, 4c) exhibiting strong cytotoxicity, but the additional sulfur atom introduces a distinct electronic distribution and potentially altered metabolic fate compared to the thiazole sulfur of CAS 897464-70-9 [2]. The parent imidazo[2,1-b]thiazole core of CAS 897464-70-9 retains the minimal fused bicyclic system necessary for kinase hinge recognition while avoiding the synthetic complexity and property liabilities of benzannulated or polysulfur-containing isosteres. In the broader 2020–2025 imidazo-thiazole literature, the imidazo[2,1-b]thiazole core (without benzannulation) accounts for the majority of reported sub-micromolar kinase inhibitors, suggesting this scaffold geometry is optimized for kinase ATP-site complementarity [3].

Scaffold hopping Conformational restriction Isostere comparison π-stacking Kinase selectivity

Recommended Application Scenarios for 2-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide (CAS 897464-70-9)


Kinase Inhibitor Screening: Primary Hit Identification Against EGFR, HER2, IGF1R, or Tie2 Kinase Panels

CAS 897464-70-9 is best deployed as a screening compound in medium-throughput kinase inhibition panels targeting receptor tyrosine kinases (RTKs), particularly EGFR, HER2, IGF1R, and Tie2. Rationale: the imidazo[2,1-b]thiazole scaffold has a crystallographically confirmed binding mode in the EGFR ATP pocket (PDB 3LZB), and a close 6-(4-fluorophenyl) analog (BDBM50272587) shows measurable Tie2 engagement (IC50 = 13 μM), establishing proof-of-target for this substituent pattern [1]. The compound's secondary amide HBD enables potential hinge-region H-bonding that tertiary amide analogs cannot replicate, and its MW of 351.4 places it in an optimal range for hit-to-lead optimization without property inflation [2]. Recommended assay conditions: 10-point dose-response curves starting at 30 μM, with staurosporine as a positive control; follow up hits with selectivity profiling against a broader kinase panel. This compound is particularly suited for academic screening laboratories and early-stage biotech programs that require cost-effective, fragment-like entry points into the imidazo[2,1-b]thiazole kinase inhibitor space [3].

Structure-Activity Relationship (SAR) Probe: Halogen-Substitution Effects at the 6-Position of Imidazo[2,1-b]thiazole

This compound serves as a critical SAR probe for investigating the impact of 4-fluorophenyl substitution on kinase selectivity and antiproliferative activity. Published data on the 4-chlorophenyl analog (compound 5l: MDA-MB-231 IC50 = 1.4 μM) and the unsubstituted 6-phenyl analog (IC50 > 20 μM) provide a quantitative baseline for comparative studies [1]. By testing CAS 897464-70-9 alongside its 4-chlorophenyl (CAS 897463-XX-X series), 4-methylphenyl (CAS 897463-22-8), and 4-bromophenyl congeners in the same assay, researchers can deconvolute the contributions of halogen size, electronegativity, and lipophilicity to target binding. The strong C–F bond also enables comparative metabolic stability studies using human liver microsome assays, where the 4-fluorophenyl analog is predicted to outperform the 4-chlorophenyl variant in oxidative stability [2]. This application is most relevant for medicinal chemistry teams engaged in hit-to-lead optimization of imidazo[2,1-b]thiazole-based kinase inhibitors.

Computational Chemistry and Molecular Docking: Validating Predicted Binding Modes Against EGFR and IGF1R Crystal Structures

CAS 897464-70-9 is an excellent candidate for computational docking and molecular dynamics studies owing to its moderate size (MW 351.4), well-defined pharmacophoric features (HBD, HBA, aromatic rings), and the availability of high-resolution co-crystal structures of related imidazo[2,1-b]thiazole inhibitors bound to EGFR (PDB 3LZB) [1]. The 4-fluorophenyl group provides a useful computational probe: fluorine's partial negative charge and weak H-bond acceptor capability enable assessment of halogen-bonding and polar-π interactions in kinase binding pockets. Molecular docking studies of imidazo[2,1-b]thiazole derivatives against EGFR, HER2, and DHFR have been published, demonstrating that this scaffold class is amenable to computational prediction of binding poses [2]. The 5 rotatable bonds of CAS 897464-70-9 provide sufficient conformational sampling without the combinatorial explosion that complicates docking of larger, more flexible analogs. Recommended workflow: dock into EGFR (PDB 3LZB), IGF1R, and HER2 crystal structures; validate with MM-GBSA binding energy calculations; compare predicted poses with those of the co-crystallized ligand to assess scaffold binding mode conservation [3].

Medicinal Chemistry Lead Optimization: Fragment Growth from a Low-MW Imidazo[2,1-b]thiazole Core

With MW = 351.4, CAS 897464-70-9 is positioned as a fragment-like or early lead-like molecule suitable for structure-based or property-guided optimization. The compound's favorable drug-likeness profile (1 HBD, 4 HBA, 5 RotB, TPSA ≈ 58 Ų) provides ample headroom for molecular property increases during optimization without exceeding Lipinski or Veber thresholds [1]. Optimization vectors include: (i) elaboration of the N-phenylacetamide to introduce heteroaryl or solubilizing groups (modeled on the N-pyridinyl-piperazinyl derivatives from Park et al. that achieved IC50 = 1.4 μM) [2]; (ii) introduction of substituents at the 2- or 5-position of the imidazo[2,1-b]thiazole core; or (iii) replacement of the methylene linker with constrained analogs. Published SAR from the Gadekar et al. series indicates that morpholine and spirocyclic amine incorporation on the acetamide side chain can improve dual EGFR/IGF1R potency into the nanomolar range (compound 18a: EGFR IC50 = 35.5 nM; IGF1R IC50 = 52 nM) [3]. This compound is thus a logical procurement choice for medicinal chemistry teams seeking to build SAR libraries around the imidazo[2,1-b]thiazole pharmacophore without the intellectual property constraints of patented lead series.

Quote Request

Request a Quote for 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.